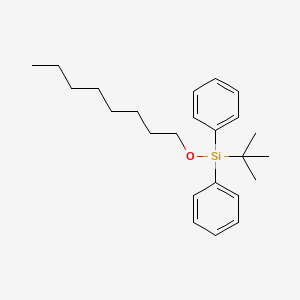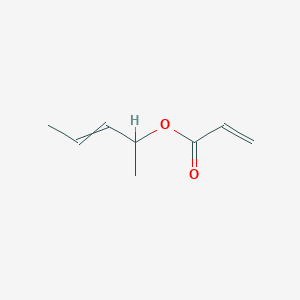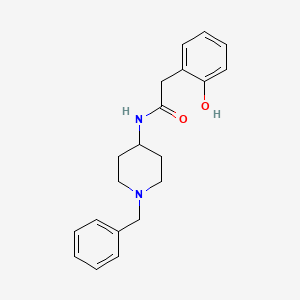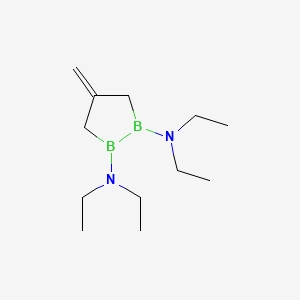
Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-: is a chemical compound with the molecular formula C28H40OSi . It is a type of organosilicon compound that features a silicon atom bonded to two phenyl groups, an octyloxy group, and a tert-butyl group. This compound is known for its applications in various fields, including materials science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- typically involves the reaction of diphenylsilane with tert-butyl chloride and octanol in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Platinum or palladium-based catalysts
Solvent: Toluene or hexane
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- can undergo oxidation reactions to form silanols or siloxanes.
Reduction: This compound can be reduced to form simpler silanes or silanols.
Substitution: It can participate in substitution reactions where the octyloxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl halides
Major Products:
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes, silanols
Substitution: Various substituted silanes
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is used as a precursor in the synthesis of advanced materials, including polymers and coatings. It is also employed in the development of novel catalysts for organic reactions.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry: In the industrial sector, Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is used in the production of adhesives, sealants, and coatings. Its ability to improve the adhesion properties of surfaces makes it valuable in the automotive and construction industries.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane or silane bonds. These interactions are crucial in its applications as a surface modifier and in the synthesis of advanced materials.
Vergleich Mit ähnlichen Verbindungen
- Silane, chloro(1,1-dimethylethyl)diphenyl-
- Silane, (1,1-dimethylethyl)dimethyl(octyloxy)-
- Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-
Comparison:
- Silane, chloro(1,1-dimethylethyl)diphenyl- is similar in structure but contains a chlorine atom instead of an octyloxy group. This difference affects its reactivity and applications.
- Silane, (1,1-dimethylethyl)dimethyl(octyloxy)- has two methyl groups instead of phenyl groups, which alters its chemical properties and potential uses.
- Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is unique due to the presence of both phenyl and octyloxy groups, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
| 117785-61-2 | |
Molekularformel |
C24H36OSi |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
tert-butyl-octoxy-diphenylsilane |
InChI |
InChI=1S/C24H36OSi/c1-5-6-7-8-9-16-21-25-26(24(2,3)4,22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20H,5-9,16,21H2,1-4H3 |
InChI-Schlüssel |
NISRQVXTOZLTQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)


![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)

